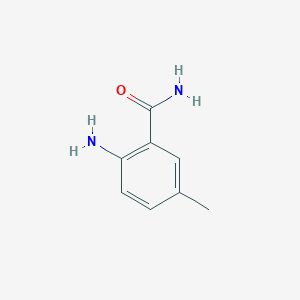

2-Amino-5-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSGVPKOCZZLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438112 | |

| Record name | 2-Amino-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-33-3 | |

| Record name | 2-Amino-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-methylbenzamide

CAS Number: 40545-33-3

This technical guide provides an in-depth overview of 2-Amino-5-methylbenzamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, analytical characterization, and its crucial role as a dihydropyrimidine dehydrogenase (DPD) inhibitor in the context of cancer research and chemotherapy.

Core Compound Properties

This compound is a benzamide derivative with the following key properties:

| Property | Value |

| CAS Number | 40545-33-3 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Melting Point | 178 °C |

| SMILES | CC1=CC(=C(C=C1)N)C(=O)N |

| InChI | 1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reduction of 5-Methyl-2-nitrobenzamide.

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide

Materials:

-

5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol)

-

Methanol (300 mL)

-

10% Palladium on carbon (Pd/C) catalyst (2.50 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

5-Methyl-2-nitrobenzamide is dissolved in methanol in a suitable reaction vessel.[1]

-

10% Palladium on carbon catalyst is carefully added to the solution.[1]

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.[1]

-

Upon completion of the reaction, the insoluble palladium catalyst is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound as a white powder.[1]

-

The typical yield for this reaction is approximately 99%.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely available in the public domain, the following sections describe the expected results and provide representative data from closely related benzamide derivatives for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the amide protons, and the methyl group protons. The chemical shifts and splitting patterns will be characteristic of the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

Representative HPLC Conditions for a Benzamide Analog:

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ would be observed at m/z 150.18.

Role in Drug Development: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

This compound is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2]

Dihydropyrimidine Dehydrogenase (DPD) Metabolic Pathway

The DPD enzyme, encoded by the DPYD gene, plays a critical role in breaking down uracil and thymine.[3] It is also responsible for the degradation of fluoropyrimidine drugs like 5-FU.[4][5] Inhibition of DPD can prevent the rapid breakdown of 5-FU, thereby increasing its therapeutic efficacy and potentially allowing for lower doses, which can reduce side effects.

Figure 1: Dihydropyrimidine Dehydrogenase (DPD) Metabolic Pathway and Inhibition by this compound.

Experimental Workflow for DPD Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound on DPD activity involves incubating the compound with a source of the enzyme (such as cancer cell lysates or purified DPD) and its substrate, and then measuring the rate of product formation.

Figure 2: Experimental Workflow for Determining the IC50 of a DPD Inhibitor.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its significance in medicinal chemistry, particularly as a potent inhibitor of dihydropyrimidine dehydrogenase, makes it a valuable tool for researchers in oncology and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation and application of this compound in the development of novel cancer therapeutics.

References

- 1. uab.edu [uab.edu]

- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents [patents.google.com]

- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of 2-Amino-5-methylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzamide derivatives. This guide consolidates key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for further investigation and application of this compound.

Introduction

This compound is an organic compound belonging to the benzamide class of molecules. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antipsychotic, antiemetic, and potential anticancer properties. This compound, in particular, has been identified as a potential inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme playing a crucial role in the metabolism of pyrimidine-based chemotherapeutic agents. Understanding the molecular structure and properties of this compound is paramount for the rational design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a methyl group at position 5, and a carboxamide group at position 1.

Chemical Structure:

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 40545-33-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 178 °C | |

| Appearance | White powder | [1] |

| SMILES | Cc1ccc(c(c1)C(=O)N)N | |

| InChI Key | LLSGVPKOCZZLTF-UHFFFAOYSA-N |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral characteristics are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, the amide protons, and the methyl protons. The anticipated chemical shifts (δ) in ppm are outlined in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.5 - 7.5 | m | 3H |

| Amine (-NH₂) | 4.5 - 5.5 | br s | 2H |

| Amide (-CONH₂) | 7.5 - 8.5 | br s | 2H |

| Methyl (-CH₃) | 2.2 - 2.4 | s | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the eight distinct carbon atoms are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| C-NH₂ | 145 - 150 |

| C-CH₃ | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are listed in Table 4.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| N-H (Amide) | Stretching | 3150 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching (Amide I) | 1650 - 1680 |

| N-H (Amide) | Bending (Amide II) | 1580 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern would likely involve the loss of the amide group (-CONH₂) and other characteristic fragments.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide

Materials:

-

5-Methyl-2-nitrobenzamide

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) in a suitable reaction vessel.[1]

-

Carefully add 10% palladium on carbon catalyst (2.50 g) to the solution.[1]

-

Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), remove the insoluble palladium catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white powder (12.4 g, 99% yield).[1]

The workflow for this synthesis is illustrated in the following diagram.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).

Dihydropyrimidine Dehydrogenase (DPD) Inhibition

By inhibiting DPD, this compound can prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and enhancing its cytotoxic effects against tumor cells.[2] This mechanism is of significant clinical interest as it could potentially allow for lower doses of 5-FU, reducing its associated toxic side effects. The inhibition of DPD by benzamide derivatives is generally competitive, where the inhibitor competes with the natural substrates (uracil and thymine) and fluoropyrimidines for the active site of the enzyme.[2]

The proposed signaling pathway for the potentiation of 5-FU activity through DPD inhibition is depicted below.

Solubility

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a molecule with significant potential in the field of drug development, primarily due to its inhibitory activity against dihydropyrimidine dehydrogenase. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic characteristics, a reliable synthesis protocol, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further studies into the therapeutic applications of this and related benzamide derivatives. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its full therapeutic potential.

References

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino-5-methylbenzamide, a compound recognized for its role as an inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By inhibiting DPD, this compound effectively modulates the metabolic pathway of pyrimidines, leading to significant downstream consequences on cellular processes. This guide will delve into the core mechanism of DPD inhibition, the subsequent effects on DNA, RNA, and protein synthesis, and provide detailed experimental protocols for the key assays cited. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

This compound is a small molecule that has garnered interest in the scientific community for its biological activity. Its primary identified mechanism of action is the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme of critical importance in both endogenous pyrimidine metabolism and the pharmacology of fluoropyrimidine-based chemotherapies. Understanding the intricacies of how this compound exerts its effects is crucial for exploring its therapeutic potential, particularly in the context of combination cancer therapies.

Core Mechanism of Action: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The central mechanism of action of this compound is its potent inhibition of dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the breakdown of pyrimidine bases, including thymine and uracil. This enzymatic activity is also the primary route of detoxification for fluoropyrimidine drugs such as 5-fluorouracil (5-FU).

By inhibiting DPD, this compound leads to an accumulation of DPD substrates. In a clinical setting, this inhibition is particularly relevant as it can significantly increase the bioavailability and prolong the half-life of co-administered 5-FU. This potentiation of 5-FU's efficacy stems from the increased conversion of 5-FU into its active cytotoxic metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

The primary consequence of DPD inhibition in the context of 5-FU therapy is the enhanced inhibition of thymidylate synthase (TS) by FdUMP. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately triggering cell death in rapidly dividing cancer cells.

Furthermore, the increased levels of FdUTP and FUTP lead to their misincorporation into DNA and RNA, respectively. This incorporation disrupts the normal function of these nucleic acids, contributing to the overall cytotoxicity of 5-FU.

Signaling Pathways and Cellular Processes Affected

The inhibition of DPD by this compound initiates a cascade of events that disrupt key cellular signaling pathways and processes, primarily centered around nucleotide metabolism.

Pyrimidine Catabolism Pathway

The direct target of this compound is the pyrimidine catabolism pathway. By blocking DPD, the initial and rate-limiting step, the entire pathway is effectively stalled.

Figure 1: Inhibition of the Pyrimidine Catabolism Pathway by this compound.

Disruption of Nucleotide Biosynthesis and Macromolecular Synthesis

The downstream consequences of DPD inhibition, particularly when 5-FU is present, are the disruption of DNA, RNA, and protein synthesis. This occurs through the mechanisms described in Section 2.

Figure 2: Downstream effects of DPD inhibition by this compound in the presence of 5-Fluorouracil.

Quantitative Data

Similarly, quantitative data on the growth inhibition of various cancer cell lines by this compound alone is limited. However, studies on related benzamide derivatives have demonstrated cytotoxic effects. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been shown to inhibit the viability of Jurkat and HL-60RG human leukemia cell lines in a dose-dependent manner. Benzamidoximes with chloride substitutes caused a significant decrease in cell growth, which was transient at 5 µM (below the IC50) and long-lasting at 10 µM (above the IC50).

The key application of this compound is in the potentiation of 5-FU cytotoxicity. The degree of this potentiation would be dependent on the cell line, the concentrations of both compounds, and the intrinsic DPD activity of the cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This assay is designed to measure the enzymatic activity of DPD and the inhibitory effect of compounds like this compound.

Principle: The assay measures the rate of conversion of a substrate (e.g., radiolabeled uracil or thymine) to its dihydrogenated product. The inhibition of this conversion in the presence of an inhibitor is quantified.

Materials:

-

Purified or recombinant DPD enzyme

-

[3H]-Uracil or [3H]-Thymine

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and dithiothreitol)

-

This compound (or other test inhibitors)

-

Scintillation cocktail and counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the DPD enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-Uracil or [3H]-Thymine).

-

Incubate the reaction for a defined period at 37°C.

-

Stop the reaction by adding cold TCA.

-

Separate the unreacted substrate from the product using a suitable method (e.g., charcoal adsorption or HPLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Calculate the percentage of DPD inhibition for each concentration of the inhibitor compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3: Experimental workflow for the Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of this compound, alone or in combination with 5-FU, on the viability and proliferation of cancer cells.

Principle: Colorimetric or fluorometric assays are used to measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

5-Fluorouracil

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound, 5-FU, or a combination of both. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

DNA, RNA, and Protein Synthesis Inhibition Assays

These assays measure the rate of incorporation of radiolabeled precursors into newly synthesized macromolecules.

Principle: Cells are incubated with a radiolabeled precursor ([3H]-thymidine for DNA, [3H]-uridine for RNA, or [35S]-methionine/[3H]-leucine for protein). The amount of radioactivity incorporated into the respective macromolecule is quantified as a measure of its synthesis rate.

General Procedure:

-

Culture cells to a desired confluency in appropriate plates.

-

Treat the cells with the test compound(s) for a specified duration.

-

Add the respective radiolabeled precursor to the culture medium and incubate for a short period (pulse-labeling).

-

Stop the incorporation by washing with ice-cold PBS.

-

Lyse the cells and precipitate the macromolecules using an appropriate acid (e.g., TCA).

-

Collect the precipitate on a filter and wash to remove unincorporated radiolabel.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Normalize the incorporated radioactivity to the total protein content or cell number.

-

Calculate the percentage of inhibition of synthesis compared to control cells.

Conclusion

This compound's primary mechanism of action is the inhibition of dihydropyrimidine dehydrogenase, a key enzyme in pyrimidine catabolism. This activity has significant implications for modulating the efficacy of fluoropyrimidine-based chemotherapies. By blocking the degradation of 5-FU, this compound can enhance its cytotoxic effects by promoting the disruption of DNA and RNA synthesis. Further research to determine the specific potency (IC50) of this compound against DPD and to conduct detailed cellular studies is warranted to fully elucidate its therapeutic potential as a chemosensitizing agent. The experimental protocols provided in this guide offer a framework for such investigations.

Unveiling the Biological Potential of 2-Amino-5-methylbenzamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reported biological activities of 2-Amino-5-methylbenzamide. While the compound is noted in scientific literature for its potential as a dihydropyrimidine dehydrogenase inhibitor and its antiproliferative effects through the inhibition of macromolecular synthesis, detailed quantitative data in the public domain is limited. This document collates the available information, presents generalized experimental protocols for investigating these activities, and visualizes the potential mechanisms and experimental workflows to support further research and drug development efforts.

Core Biological Activities

This compound has been primarily associated with two key biological activities: the inhibition of dihydropyrimidine dehydrogenase and a general antiproliferative effect on cancer cells.

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1] It plays a crucial role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[2][3] DPD deficiency can lead to severe, life-threatening toxicity in patients receiving 5-FU.[4]

Table 1: Quantitative Data for Known Dihydropyrimidine Dehydrogenase Inhibitors

| Compound | IC50 Value | Enzyme Source | Notes |

| Gimeracil | ~30 nM | Recombinant Human DPD | Potent, clinically used DPD inhibitor. |

| Eniluracil | ~1 µM | Human Liver Cytosol | Irreversible inhibitor of DPD. |

| 5-Iodouracil | - | - | Known to inactivate DPD.[1] |

| This compound | Data not available | - | Reported as a potent inhibitor. |

Antiproliferative Activity and Inhibition of Macromolecular Synthesis

This compound is also reported to inhibit the growth of tumor cell lines. This antiproliferative effect is attributed to its ability to inhibit the synthesis of DNA, RNA, and protein. While specific data for the parent compound is scarce, numerous derivatives of 2-aminobenzamide have been synthesized and evaluated for their cytotoxic activities against a range of cancer cell lines. This suggests that the 2-aminobenzamide scaffold is a promising starting point for the development of novel anticancer agents. Table 2 summarizes the antiproliferative activity of selected 2-aminobenzamide derivatives to illustrate the potential of this chemical class.

Table 2: Antiproliferative Activity of Selected 2-Aminobenzamide Derivatives

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analog | - | Jurkat (T-cell lymphoma) | < 10 |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analog | - | HL-60RG (leukemia) | < 10 |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide | Compound 17t | NCI tumor cell line panel | - |

| Thieno[2-3-b]pyridine derivative | Compound 7h | HCT116 (colorectal) | 0.025 - 0.05 |

| Thieno[2-3-b]pyridine derivative | Compound 7i | MDA-MB-231 (breast) | 0.025 - 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This spectrophotometric assay measures DPD activity by monitoring the oxidation of NADPH.

-

Principle: DPD catalyzes the reduction of a substrate (e.g., uracil or 5-FU) using NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is measured by the decrease in absorbance at 340 nm.

-

Materials:

-

Purified or recombinant DPD enzyme

-

NADPH

-

Substrate (Uracil or 5-Fluorouracil)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

UV/Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme in a cuvette.

-

Add varying concentrations of this compound to the experimental cuvettes and a vehicle control (e.g., DMSO) to the control cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (uracil or 5-FU).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (rate of NADPH consumption).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot cell viability against compound concentration to determine the IC50 value.

-

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[5][6]

-

Principle: [³H]-Thymidine is a radiolabeled nucleoside that is incorporated into newly synthesized DNA during replication. A decrease in its incorporation indicates inhibition of DNA synthesis.

-

Materials:

-

Cultured cells

-

[³H]-Thymidine

-

This compound

-

Cell harvester

-

Filter mats

-

Scintillation fluid and counter

-

-

Procedure:

-

Culture cells in a multi-well plate.

-

Treat cells with varying concentrations of this compound for a desired duration.

-

Add [³H]-thymidine to each well and incubate for 4-6 hours.[5]

-

Harvest the cells onto a filter mat.[5]

-

Wash the filter mat to remove unincorporated [³H]-thymidine.

-

Measure the radioactivity of the filter mat using a liquid scintillation counter.[5]

-

Calculate the percentage of inhibition of DNA synthesis compared to the untreated control.

-

RNA Synthesis Inhibition Assay (EU Incorporation)

This assay uses a non-radioactive method to measure global RNA synthesis.[7]

-

Principle: 5-Ethynyluridine (EU), a uridine analog, is incorporated into nascent RNA. The ethynyl group is then detected via a click chemistry reaction with a fluorescent azide, and the fluorescence is quantified.[7]

-

Materials:

-

Cultured cells

-

5-Ethynyluridine (EU)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100)

-

Click reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)

-

Fluorescence microscope or microplate reader

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Add EU to the culture medium and incubate for 30-60 minutes to label newly synthesized RNA.[7]

-

Fix and permeabilize the cells.

-

Add the click reaction cocktail and incubate in the dark for 30 minutes.[7]

-

Wash the cells to remove excess reagents.

-

Measure the fluorescence intensity.

-

Calculate the percentage of RNA synthesis inhibition relative to the control.

-

Protein Synthesis Inhibition Assay (SUnSET)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis.

-

Principle: Puromycin, an analog of the 3' end of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides are then detected by Western blotting using an anti-puromycin antibody.[8]

-

Materials:

-

Cultured cells

-

This compound

-

Puromycin

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-puromycin antibody

-

Standard Western blotting reagents and equipment

-

-

Procedure:

-

Culture and treat cells with this compound.

-

Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-15 minutes).[8]

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-puromycin antibody.

-

Detect the signal using a chemiluminescent substrate.

-

The intensity of the signal corresponds to the rate of protein synthesis.

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the potential mechanisms of action of this compound and a general experimental workflow.

Caption: DPD's role in pyrimidine metabolism and its inhibition.

Caption: Inhibition of macromolecular synthesis pathways.

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound presents an intriguing chemical scaffold with reported biological activities relevant to cancer therapy. Its potential as a dihydropyrimidine dehydrogenase inhibitor and an antiproliferative agent that targets macromolecular synthesis warrants further investigation. The lack of extensive, publicly available quantitative data highlights a significant opportunity for future research.

Key areas for future studies should include:

-

Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against purified DPD and a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with its targets and confirming the downstream effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Building upon the existing research on 2-aminobenzamide derivatives to optimize the potency and selectivity of this compound class.

This technical guide provides a foundational framework for researchers to pursue these investigations and unlock the full therapeutic potential of this compound and related compounds.

References

- 1. uniprot.org [uniprot.org]

- 2. usbio.net [usbio.net]

- 3. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 4. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. benchchem.com [benchchem.com]

- 6. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-methylbenzamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylbenzamide is an aromatic organic compound with potential applications in biochemical research. This technical guide provides a comprehensive overview of its discovery and history, although primary literature on its initial synthesis remains elusive. The document details a robust experimental protocol for its synthesis via the reduction of 5-methyl-2-nitrobenzamide. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide explores its reported, though not yet fully substantiated in peer-reviewed literature, biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPYD) and its potential downstream effects on DNA, RNA, and protein synthesis. Detailed, generalized experimental protocols for assessing such biological activities are provided, alongside conceptual signaling pathway and workflow diagrams to guide future research.

Introduction

This compound (CAS No. 40545-33-3) is a substituted benzamide derivative. While its historical discovery and initial synthesis are not well-documented in readily accessible scientific literature, its chemical structure lends itself to potential applications in medicinal chemistry and biochemical research. Commercial suppliers have reported its activity as an inhibitor of dihydropyrimidine dehydrogenase (DPYD), an enzyme of significant interest in cancer research and pharmacology. This guide aims to consolidate the available information on this compound, providing a foundation for researchers interested in its synthesis, characterization, and potential biological activities.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, while not extensively published in peer-reviewed journals, can be obtained from commercial suppliers. The following tables provide a summary of its key characteristics and representative spectroscopic data based on known chemical principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40545-33-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 178 °C | [1] |

| Appearance | White powder | [2] |

| SMILES | Cc1ccc(c(c1)C(=O)N)N | |

| InChI Key | LLSGVPKOCZZLTF-UHFFFAOYSA-N |

Table 2: Representative Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts |

| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 6.5-7.5 ppm (m, 3H)Amine protons (NH₂): δ ~5.0 ppm (s, 2H, broad)Amide protons (CONH₂): δ ~7.0-8.0 ppm (s, 2H, broad)Methyl protons (CH₃): δ ~2.2 ppm (s, 3H) |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (C=O): δ ~170 ppmAromatic carbons: δ 110-150 ppmMethyl carbon (CH₃): δ ~20 ppm |

| IR (KBr, cm⁻¹) | N-H stretch (amine & amide): 3400-3200 cm⁻¹ (broad)C=O stretch (amide): ~1650 cm⁻¹C-N stretch: ~1400 cm⁻¹Aromatic C-H stretch: ~3100-3000 cm⁻¹ |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 150 |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzamide.

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzamide[2]

Materials:

-

5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol)

-

Methanol (300 mL)

-

10% Palladium on carbon (Pd/C) catalyst (2.50 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 5-Methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) in a suitable reaction vessel.

-

Carefully add the 10% palladium on carbon catalyst (2.50 g) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), remove the insoluble palladium catalyst by filtration.

-

Concentrate the filtrate using a rotary evaporator to yield this compound.

Expected Yield: 12.4 g (99%) of a white powder[2].

Biological Activity and Potential Mechanisms of Action

Disclaimer: The biological activities described below are based on information from commercial suppliers and have not been substantiated by primary, peer-reviewed scientific literature. The proposed mechanisms and pathways are therefore theoretical and intended to guide future research.

This compound is reported to be a potent inhibitor of dihydropyrimidine dehydrogenase (DPYD)[1]. DPYD is the initial and rate-limiting enzyme in the catabolism of pyrimidines (uracil and thymine) and fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU). Inhibition of DPYD can lead to increased bioavailability and toxicity of 5-FU.

Furthermore, it is suggested that this compound may inhibit the synthesis of DNA, RNA, and protein in various human cell lines[1]. This could be a downstream effect of disrupting nucleotide biosynthesis or through other currently unknown mechanisms.

Proposed Signaling Pathway: DPYD Inhibition and Effects on Nucleotide Synthesis

Inhibition of DPYD would lead to an accumulation of its substrates. The broader implication of inhibiting nucleotide biosynthesis, as suggested, would disrupt the production of precursors for DNA and RNA synthesis, ultimately leading to a halt in protein synthesis and cell proliferation.

Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of a compound against DPYD.

Principle: The activity of DPYD can be measured by monitoring the NADPH-dependent reduction of a substrate (e.g., uracil or 5-FU) spectrophotometrically. The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.

Materials:

-

Purified DPYD enzyme

-

NADPH

-

Uracil (or 5-Fluorouracil)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPYD enzyme in a quartz cuvette.

-

Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37 °C for 5 minutes.

-

Initiate the reaction by adding the substrate (uracil or 5-FU).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a readily synthesizable compound with reported, albeit unconfirmed in primary literature, biological activity as a DPYD inhibitor. This guide provides the essential information currently available on its synthesis and properties. Significant opportunities exist for future research to:

-

Uncover the historical context of its first synthesis and discovery.

-

Validate its biological activity through rigorous, peer-reviewed studies to confirm its inhibitory effect on DPYD and elucidate its mechanism of action on DNA, RNA, and protein synthesis.

-

Determine quantitative measures of its biological activity, such as IC₅₀ or Kᵢ values.

-

Explore its potential as a pharmacological tool or as a scaffold for the development of novel therapeutics.

The information and protocols provided herein serve as a valuable starting point for researchers to further investigate the chemical and biological landscape of this compound.

References

2-Amino-5-methylbenzamide as a Dihydropyrimidine Dehydrogenase Inhibitor: A Technical Guide

Disclaimer: While 2-Amino-5-methylbenzamide is listed by commercial suppliers as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), a thorough review of publicly available scientific literature and patent databases did not yield primary research articles detailing its specific quantitative inhibitory activity (e.g., IC50, Ki), comprehensive experimental protocols for its use, or its precise mechanism of action. Therefore, this guide will provide an in-depth overview of dihydropyrimidine dehydrogenase inhibition as a therapeutic strategy, using well-characterized inhibitors as examples, to serve as a valuable resource for researchers, scientists, and drug development professionals. The methodologies and data presented herein are representative of the field and should be adapted for the specific inhibitor under investigation.

Introduction to Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil dehydrogenase, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1] This enzyme plays a critical role in the metabolism of fluoropyrimidine-based chemotherapy drugs such as 5-fluorouracil (5-FU) and its prodrugs, capecitabine and tegafur.[2][3] More than 80-90% of an administered 5-FU dose is catabolized by DPD into inactive metabolites.[2]

The clinical significance of DPD is profound. Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe, life-threatening toxicity in patients receiving standard doses of fluoropyrimidine chemotherapy.[4][5] Conversely, elevated DPD activity in tumors can lead to rapid drug inactivation and contribute to treatment resistance.

The Rationale for DPD Inhibition

Inhibition of DPD is a key strategy in oncology to enhance the therapeutic index of fluoropyrimidine drugs.[2] By blocking the rapid degradation of 5-FU, DPD inhibitors can increase its bioavailability and prolong its half-life, leading to higher concentrations of the active drug in tumor cells.[2] This approach aims to improve the anti-cancer efficacy of 5-FU and overcome DPD-mediated resistance.[1] Several DPD inhibitors have been developed and are used in clinical practice, often in combination with 5-FU prodrugs.[2][6]

Known Dihydropyrimidine Dehydrogenase Inhibitors

Several small molecules have been identified and characterized as inhibitors of DPD. These inhibitors generally act competitively, competing with the natural substrates (uracil, thymine) and fluoropyrimidines for the active site of the enzyme.[2]

| Inhibitor | Mechanism of Action | Key Quantitative Data |

| Uracil | Competitive inhibitor | Used in a 4:1 molar ratio with tegafur in the combination drug UFT to compete with 5-FU for DPD binding. |

| Eniluracil (Ethynyluracil) | Irreversible inhibitor | Inactivates DPD through covalent modification. Has a Km of 1.6 ± 0.2 μM.[1] |

| Gimeracil | Competitive inhibitor | A component of the oral fluoropyrimidine S-1.[6] |

| 3-Cyano-2,6-dihydroxypyridine | Potent inhibitor | Reported to have an inhibitory activity approximately 2000 times that of uracil.[1] |

Signaling and Metabolic Pathways

Dihydropyrimidine dehydrogenase is the first of three enzymes in the pyrimidine catabolic pathway. It catalyzes the NADPH-dependent reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. The pathway continues with the actions of dihydropyrimidinase and beta-ureidopropionase to ultimately yield beta-alanine and beta-aminoisobutyrate. When 5-fluorouracil is administered, DPD converts it to the inactive metabolite, dihydrofluorouracil (DHFU).

Experimental Protocols

The following is a generalized protocol for an in vitro dihydropyrimidine dehydrogenase (DPD) inhibition assay. This protocol should be optimized based on the specific enzyme source, substrate, and inhibitor being tested.

Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on DPD activity.

Materials:

-

Recombinant human DPD enzyme or liver cytosol preparation

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Substrate: Uracil or 5-Fluorouracil

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Eniluracil)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor and positive control in DMSO.

-

Prepare working solutions of the inhibitors by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare working solutions of NADPH and the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

Test inhibitor solution (at various concentrations) or vehicle control (buffer with DMSO)

-

DPD enzyme solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (Uracil or 5-FU) and NADPH to each well.

-

-

Measurement of DPD Activity:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percentage of DPD inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion

The inhibition of dihydropyrimidine dehydrogenase is a clinically validated strategy to improve the therapeutic outcome of fluoropyrimidine-based cancer chemotherapy. While this compound is cited as a potent DPD inhibitor by commercial entities, the absence of detailed studies in the public domain underscores the need for further research to characterize its inhibitory profile and mechanism of action. The information and protocols provided in this guide offer a framework for the investigation of novel DPD inhibitors, which remains a promising avenue for the development of more effective and safer cancer therapies.

References

- 1. US20180030036A1 - Factor IXa Inhibitors - Google Patents [patents.google.com]

- 2. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. 2-Nitro-5-methylbenzoic acid | CAS#:3113-72-2 | Chemsrc [chemsrc.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Amino-5-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-5-methylbenzamide (C₈H₁₀N₂O, CAS: 40545-33-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀N₂O

-

Molecular Weight: 150.18 g/mol [1]

-

Melting Point: 178 °C

-

SMILES: Cc1ccc(N)c(c1)C(N)=O

Spectroscopic Data

The following sections present the predicted and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| H (Aromatic) | 7.0 - 7.5 | m |

| H (Aromatic) | 6.6 - 6.8 | m |

| H (Aromatic) | 6.5 - 6.7 | m |

| -NH₂ (Amine) | 4.5 - 5.5 | br s |

| -CONH₂ (Amide) | 7.0 - 8.0 | br s |

| -CH₃ (Methyl) | 2.2 - 2.4 | s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar aromatic amides and substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (δ) |

| C=O (Carbonyl) | 168 - 172 |

| C-NH₂ (Aromatic) | 145 - 150 |

| C-CH₃ (Aromatic) | 130 - 135 |

| C-CONH₂ (Aromatic) | 120 - 125 |

| CH (Aromatic) | 115 - 130 |

| -CH₃ (Methyl) | 20 - 25 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on established correlation tables and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Absorption Range | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, sharp to medium |

| N-H Stretch (Amide) | 3150 - 3350 | Two bands, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1590 - 1650 | Medium to strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-N Stretch (Aromatic) | 1250 - 1350 | Medium |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| [M+H]⁺ (m/z) | 151.08660 |

| [M+Na]⁺ (m/z) | 173.06854 |

| [M-H]⁻ (m/z) | 149.07204 |

| [M]⁺• (m/z) | 150.07877 |

Note: The predicted m/z values for various adducts are provided.[1] The fragmentation pattern under electron ionization would likely involve the loss of the amide group (-CONH₂) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for adequate signal-to-noise.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis. A background spectrum is typically run on a blank KBr pellet.[4]

Mass Spectrometry (MS)

Mass spectra are generally obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[5][6]

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.[5]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide on the Safety and Handling of 2-Amino-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-methylbenzamide (CAS No: 40545-33-3). The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 40545-33-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 178 °C | [2] |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Density | No data available | [3] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[1]

Hazard Pictogram:

(GHS07: Exclamation Mark)

Toxicological Data

| Toxicity Endpoint | Route of Exposure | Species | Value |

| LD50 | Oral | Not available | No data available |

| LD50 | Dermal | Not available | No data available |

| LC50 | Inhalation | Not available | No data available |

Experimental Protocols

While specific experimental safety data for this compound is scarce, the following are summaries of standard OECD guidelines that would be used to assess its acute toxicity.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[5][6][7]

Objective: To determine the LD50 and classify the substance according to the Globally Harmonised System (GHS).[6]

Methodology:

-

Animal Model: Typically, rats are used.[6]

-

Dosing: A stepwise procedure is used, with a starting dose of 300 mg/kg if no prior data is available.[5] Subsequent dosing of additional animals is determined by the observed toxicity.[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Endpoints: The primary endpoint is mortality. Observations of clinical signs, body weight changes, and gross necropsy findings are also recorded.[8]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the potential adverse effects of a substance from a single dermal exposure.[4][9][10]

Objective: To determine the dermal LD50 and identify potential for skin irritation.[9]

Methodology:

-

Animal Model: Rats or rabbits are commonly used.[9]

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[11]

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.[4][11]

-

Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.[4]

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and local skin reactions (erythema and edema) are recorded. A gross necropsy is performed at the end of the study.[4][9]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

Immediate and appropriate first aid is essential in case of accidental exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

Safe Handling Workflow

Caption: General workflow for safely handling chemical compounds.

First Aid Procedures for Exposure

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 40545-33-3 | FA71090 [biosynth.com]

- 3. cas 40545-33-3|| where to buy this compound [english.chemenu.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methylbenzamide from 5-methyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 2-Amino-5-methylbenzamide, a valuable building block in medicinal chemistry, from its nitro precursor, 5-methyl-2-nitrobenzamide. The core of this transformation lies in the selective reduction of the aromatic nitro group to an amine, a fundamental reaction in organic synthesis. This document provides a comparative analysis of various reduction methodologies, detailed experimental protocols, and workflow visualizations to aid researchers in the efficient and safe execution of this synthesis.

Introduction

The transformation of 5-methyl-2-nitrobenzamide to this compound is a critical step in the synthesis of various pharmaceutical compounds. The resulting 2-aminobenzamide moiety serves as a versatile scaffold for the construction of more complex molecular architectures. The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of the amide functionality. This guide explores the most common and effective methods to achieve this transformation with high yield and purity.

Comparative Analysis of Reduction Methodologies

The reduction of an aromatic nitro group to an amine can be accomplished through several reliable methods. The choice of methodology often depends on factors such as substrate compatibility, available equipment, scalability, and cost. The most prevalent methods for the synthesis of this compound from 5-methyl-2-nitrobenzamide are catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions.

| Reduction Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenation | 5-10 mol% Pd/C | Methanol, Ethanol | Room Temperature | 1 - 4 | >95% | Requires specialized hydrogenation equipment (e.g., Parr hydrogenator). Catalyst can be pyrophoric.[1] |

| Transfer Hydrogenation | 5-10 mol% Pd/C, Formic acid or Ammonium formate | Methanol, Ethanol | Reflux | 1 - 6 | 85-95% | Avoids the need for high-pressure hydrogen gas.[2] |

| Metal-Mediated Reduction (Fe) | Iron powder, HCl or NH₄Cl | Ethanol/Water, Acetic Acid | 70 - 100 | 2 - 12 | 80-90% | Cost-effective and robust method.[1][3] Requires careful work-up to remove iron salts.[3] |

| Metal-Mediated Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 30 - 50 | 2 - 4 | 70-90% | Milder conditions. Work-up to remove tin salts can be challenging.[4][5] |

Experimental Protocols

The following are detailed experimental protocols for the most common methods of reducing 5-methyl-2-nitrobenzamide.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.[6]

Materials:

-

5-methyl-2-nitrobenzamide

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr apparatus), dissolve 5-methyl-2-nitrobenzamide (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[2]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.[2]

Method 2: Metal-Mediated Reduction using Iron (Fe)

This classic and cost-effective method is widely used in industrial applications.[1]

Materials:

-

5-methyl-2-nitrobenzamide

-

Iron powder (Fe)

-

Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a solution of 5-methyl-2-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (e.g., 5-10 eq) and ammonium chloride (e.g., 5-10 eq).[3] Alternatively, a solution in ethanol and acetic acid can be used with iron powder.[3]

-

Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring for 2-12 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron residues.

-

Concentrate the filtrate to remove the ethanol.

-

Dilute the remaining aqueous solution with water and basify with a saturated sodium bicarbonate solution or dilute sodium hydroxide to a pH of 8-10.[3]

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Visualized Workflows and Pathways

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Chemical transformation of 5-methyl-2-nitrobenzamide to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Amino-5-methylbenzamide and its derivatives, compounds of interest in medicinal chemistry and drug discovery. The methodologies outlined below are based on established chemical transformations and offer routes to a variety of N-substituted analogs.

Introduction

This compound and its derivatives are versatile scaffolds in the development of pharmacologically active agents. Notably, derivatives of this class have been investigated as Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a key target in neurodegenerative diseases such as Parkinson's disease. The protocols provided herein describe common synthetic routes, including the direct amidation of 2-amino-5-methylbenzoic acid and an alternative pathway from 6-methylisatoic anhydride.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the synthesis of various this compound derivatives, providing key reaction parameters and corresponding yields.

| Derivative Name | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| 2-Amino-N,5-dimethylbenzamide | 6-Methylisatoic anhydride, Methylamine | THF, 2 hours, room temperature | 56% | [1] |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Methyl-2-aminobenzamide, Sulfonyl chloride | Acetonitrile, 45°C, 5 hours | 90.2% | [2] |

| N-(2-Amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid, 4-Methyl-1,2-phenylenediamine | Pyridine, SnCl₂, heat | 50-60% (reduction step) | [3] |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 5(6)-nitro-1H-benzimidazol-2-amine, 2-chloroacetamides | K₂CO₃, Acetonitrile | 60-94% | [1] |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Amino-5-methylbenzamides from 2-Amino-5-methylbenzoic Acid

This protocol details the direct amidation of 2-amino-5-methylbenzoic acid with a primary or secondary amine using a coupling agent.

Materials:

-

2-Amino-5-methylbenzoic acid

-

Amine (e.g., aniline, benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-